"synthesis of [3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid"
"synthesis of [3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid"
An In-Depth Technical Guide to the Synthesis of[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Executive Summary
The compound [3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a highly functionalized 1,3-disubstituted pyrrolidine derivative. Molecules of this class are frequently utilized as critical scaffolds in modern drug discovery, often serving as conformationally restricted diamine pharmacophores[1][2]. Synthesizing this molecule requires strict orthogonal protection strategies to differentiate the endocyclic pyrrolidine nitrogen (N1) from the exocyclic amine at the C3 position.
This whitepaper details a robust, five-step synthetic methodology designed for high yield, chemoselectivity, and scalability. By leveraging a commercially available Boc-protected precursor, the route systematically installs the C3-substituents before unmasking the N1 position for final alkylation and hydrolysis.
Strategic Retrosynthetic Disconnection
The structural complexity of the target molecule dictates a sequential functionalization approach. The presence of an acetic acid moiety at N1 and a tertiary amine at C3 requires chemoselective differentiation.
Retrosynthetic Logic:
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Final Target: The free carboxylic acid is generated via the saponification of an ethyl ester precursor.
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N1-Alkylation: The ester is installed via an SN2 displacement of ethyl bromoacetate by the free pyrrolidine nitrogen[3].
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Orthogonal Deprotection: The free pyrrolidine nitrogen is unmasked via acid-mediated cleavage of a tert-butyloxycarbonyl (Boc) group.
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C3-Functionalization: The exocyclic tertiary amine is constructed via a two-step sequence: reductive amination to install the isopropyl group, followed by benzylation[2][4].
Caption: Retrosynthetic disconnection of the target pyrrolidine acetic acid derivative.
Mechanistic Causality & Reagent Selection (E-E-A-T)
As an application scientist, it is critical to understand why specific reagents are chosen to ensure a self-validating and reproducible protocol:
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Sodium Triacetoxyborohydride ( NaBH(OAc)3 ): Chosen for the initial reductive amination because it is a mild, chemoselective reducing agent. Unlike NaBH4 , it does not readily reduce ketones (acetone) but efficiently reduces the transient iminium ion formed between the primary amine and acetone[2].
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Order of Operations at C3: The isopropyl group is installed before the benzyl group. Acetone is sterically demanding; attempting to install it onto a secondary benzylamine often leads to poor yields. Conversely, the secondary isopropylamine readily undergoes SN2 alkylation with benzyl bromide.
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Potassium Carbonate ( K2CO3 ) in N-Alkylation: A mild inorganic base is preferred over stronger organic bases (like TEA or DIPEA) during the N1-alkylation with ethyl bromoacetate to prevent base-catalyzed elimination (dehydrohalogenation) of the electrophile[5].
Step-by-Step Experimental Protocols
Caption: Sequential five-step forward synthesis workflow for the target compound.
Phase 1: C3-Functionalization
Step 1: Synthesis of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate
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Reaction: Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in dry 1,2-dichloroethane (DCE)[4]. Add acetone (1.5 eq) and stir at room temperature (RT) for 1 hour to allow iminium formation.
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Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to control mild exothermic activity. Stir the suspension at RT for 12 hours under a nitrogen atmosphere[2].
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Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize acetic acid byproducts. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Step 2: Synthesis of tert-butyl 3-(benzyl(isopropyl)amino)pyrrolidine-1-carboxylate
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Reaction: Dissolve the crude secondary amine from Step 1 (1.0 eq) in anhydrous acetonitrile (MeCN). Add finely powdered K2CO3 (2.0 eq) and benzyl bromide (1.1 eq).
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Conditions: Heat the mixture to 60°C and stir for 16 hours.
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Workup: Cool to RT, filter out the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the fully functionalized C3-tertiary amine.
Phase 2: Core Deprotection and N1-Alkylation
Step 3: Synthesis of N-benzyl-N-isopropylpyrrolidin-3-amine
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Deprotection: Dissolve the Boc-protected intermediate in DCM. Cool to 0°C and add Trifluoroacetic acid (TFA) dropwise to achieve a 4:1 DCM:TFA ratio. Stir for 2 hours, allowing the reaction to warm to RT.
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Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in EtOAc and wash with 1N NaOH until the aqueous layer reaches pH 10, ensuring the pyrrolidine is in its free-base form. Extract, dry, and concentrate.
Step 4: Synthesis of ethyl 2-(3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)acetate
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Alkylation: Dissolve the free pyrrolidine (1.0 eq) in tetrahydrofuran (THF) or MeCN. Add K2CO3 (2.5 eq) followed by dropwise addition of ethyl bromoacetate (1.1 eq)[3][5].
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Conditions: Stir the mixture at 50°C for 18 hours. The mild heating ensures complete conversion of the sterically unhindered N1 position[6].
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Workup: Filter the suspension, concentrate the solvent, and purify via chromatography to isolate the ester intermediate.
Phase 3: Ester Hydrolysis
Step 5: Synthesis of [3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
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Saponification: Dissolve the ethyl ester in a 3:1 mixture of THF and water. Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq).
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Conditions: Stir vigorously at RT for 4 hours.
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Isolation: Evaporate the THF under reduced pressure. Carefully acidify the aqueous layer with 1N HCl to pH ~4.5 (the approximate isoelectric point of the zwitterionic product). Extract the product using a polar organic solvent (e.g., 10% MeOH in DCM) or isolate via lyophilization if highly water-soluble.
Quantitative Data Analysis
The following table summarizes the optimized reaction parameters, expected yields, and purity metrics for the synthetic workflow.
| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Target Purity (HPLC) |
| 1 | Reductive Amination | Acetone, NaBH(OAc)3 | RT / 12 h | 85 - 88% | > 95% |
| 2 | N-Benzylation | Benzyl bromide, K2CO3 | 60°C / 16 h | 90 - 92% | > 98% (Post-Column) |
| 3 | Boc Deprotection | TFA, DCM | 0°C to RT / 2 h | > 95% | > 95% (Crude) |
| 4 | N1-Alkylation | Ethyl bromoacetate, K2CO3 | 50°C / 18 h | 78 - 82% | > 98% (Post-Column) |
| 5 | Saponification | LiOH⋅H2O , THF/ H2O | RT / 4 h | 90 - 94% | > 99% |
References
- Title: WO2006114401A2 - Novel cyclic amines. Source: Google Patents.
- Title: Buy tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate. Source: EvitaChem.
- Title: Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation. Source: PMC.
- Title: Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors. Source: ACS Publications.
- Title: Synthesis and Reactions of 3-Pyrrolidinones. Source: ElectronicsAndBooks.
- Title: Design and Synthesis of New Templates Derived from Pyrrolopyrimidine as Selective Multidrug-Resistance-Associated Protein Inhibitors in Multidrug Resistance. Source: ACS Publications.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006114401A2 - Novel cyclic amines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
